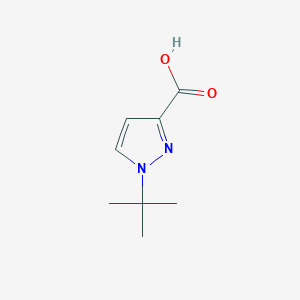

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-5-4-6(9-10)7(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWPAKDUPICHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942508-00-1 | |

| Record name | 1-tert-butyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid?

An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

Introduction

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its structure features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, which is a privileged scaffold found in numerous FDA-approved drugs.[1] The strategic placement of a tert-butyl group at the N1 position and a carboxylic acid at the C3 position makes this molecule a versatile synthon for constructing more complex molecular architectures.

The tert-butyl group often enhances metabolic stability and modulates lipophilicity, while the carboxylic acid serves as a crucial functional handle for a variety of chemical transformations, including amide bond formation and esterification.[2][3] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid for researchers and scientists engaged in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 942508-00-1 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Storage | Sealed in dry, 2-8°C | [4] |

| SMILES | O=C(O)C1=CN=N(C(C)(C)C)C=1 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid after synthesis or before use.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is used to identify the protons in the molecule. Expected signals include a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the two aromatic protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR provides information on the carbon skeleton. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.[5]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid, along with a sharp, strong peak for the C=O (carbonyl) stretch.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to the calculated value for the molecular formula C₈H₁₂N₂O₂.[4]

Synthesis and Purification

The synthesis of N-substituted pyrazole carboxylic acids can be achieved through several established routes. A common and reliable method involves the cyclocondensation of a hydrazine with a β-ketoester or a similar 1,3-dicarbonyl equivalent, followed by hydrolysis of the resulting ester.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized two-step synthesis pathway. The first step forms the core pyrazole ring system, and the second step deprotects the carboxylic acid. This approach is fundamental to pyrazole chemistry.[6]

Caption: Generalized workflow for the synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative example based on standard organic synthesis methodologies for pyrazoles.

Step 1: Synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride and a suitable solvent such as ethanol.

-

Base Addition : Add a base (e.g., sodium ethoxide or triethylamine) to liberate the free tert-butylhydrazine. The choice of base is crucial to avoid unwanted side reactions; an alkoxide corresponding to the ester's alcohol is often preferred to prevent transesterification.

-

Reactant Addition : Slowly add an equimolar amount of ethyl 2,4-dioxobutanoate (or a similar β-ketoester) to the solution. The reaction is often exothermic and may require cooling.

-

Reaction Execution : Heat the mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The cyclization reaction is driven by the formation of the stable aromatic pyrazole ring.

-

Workup and Isolation : After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

Step 2: Hydrolysis to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

-

Saponification : Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).

-

Reaction Monitoring : Heat the mixture to reflux and monitor the reaction by TLC until the ester spot has completely disappeared. This hydrolysis (saponification) step converts the ester to its corresponding carboxylate salt.

-

Isolation and Purification : Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material or nonpolar impurities.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2-3. The desired carboxylic acid will precipitate out of the solution.

-

Final Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Chemical Reactivity and Derivatization

The presence of both a carboxylic acid group and a substituted pyrazole ring provides two primary sites for chemical modification, making this compound a highly valuable scaffold in the synthesis of compound libraries for drug screening.

Reactions of the Carboxylic Acid Group

The carboxylic acid is the most reactive functional group and serves as a versatile handle for derivatization.

-

Amide Bond Formation : The acid can be readily converted to an amide by coupling with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid with a coupling agent (e.g., EDC/HOBt, HATU) or by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This reaction is fundamental in medicinal chemistry for linking molecular fragments.

-

Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The N1-tert-butyl group and the C3-carboxylic acid group (an electron-withdrawing group) will direct incoming electrophiles primarily to the C4 position.

Caption: Key derivatization reactions of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

Applications in Research and Drug Development

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, and 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid serves as a key intermediate in the synthesis of a wide array of biologically active compounds.

-

Scaffold for Kinase Inhibitors : Many successful kinase inhibitors feature a pyrazole core that acts as a hinge-binding motif, interacting with the ATP-binding site of the target kinase. This compound provides a ready-made scaffold that can be elaborated at the C3 position to explore structure-activity relationships (SAR).[1]

-

Building Block for Agrochemicals : Pyrazole derivatives are widely used as fungicides, herbicides, and insecticides in the agricultural sector.[7] The structural motifs provided by this molecule are relevant for the development of new agrochemicals.

-

Fragment-Based Drug Discovery (FBDD) : As a relatively small and functionalized molecule, it can be used in FBDD campaigns. The carboxylic acid provides a vector for linking fragments or growing them into more potent, drug-like molecules.

-

Versatile Intermediate : The dual functionality of the protected pyrazole nitrogen and the reactive carboxylic acid makes it an ideal starting material for multi-step syntheses of complex heterocyclic systems. Pyrazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[8]

Safety and Handling

-

Hazard Statements : Analogous compounds are often classified with hazards such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]

-

Handling : Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[9]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Conclusion

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its robust pyrazole core, combined with a metabolically stable tert-butyl group and a synthetically versatile carboxylic acid handle, makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel therapeutic agents and other advanced materials.

References

- BLDpharm. 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

-

Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]

-

Fábián, L., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, butyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Aaron Chemicals. Safety Data Sheet. Available from: [Link]

-

PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet. Available from: [Link]

-

Dana Bioscience. 1-tert-Butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid 50mg. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-3-carboxylic acid, butyl ester - Substance Details. Available from: [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

-

ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

-

Gundu, C., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

-

Oakwood Chemical. 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. 942508-00-1|1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid(942508-00-1) 1H NMR [m.chemicalbook.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. aaronchem.com [aaronchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive overview of 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic building block with significant potential in drug discovery and development. We will delve into its chemical identity, structural features, synthesis, and applications, offering insights for researchers and scientists in the field.

Core Compound Identity: Structure and Nomenclature

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3][4] The key structural features of this compound are a tert-butyl group attached to one of the nitrogen atoms (N1) of the pyrazole ring and a carboxylic acid group at the C3 position.

The presence of the bulky tert-butyl group at the N1 position provides steric hindrance, which can influence the compound's binding to biological targets and its metabolic stability. The carboxylic acid group at the C3 position offers a handle for further chemical modifications, such as amide bond formation, allowing for the creation of diverse chemical libraries for drug screening.

IUPAC Name: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

Chemical Structure:

Caption: Chemical structure of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| CAS Number | 942508-00-1 | [5] |

| Molecular Formula | C₈H₁₂N₂O₂ | [5] |

| Molecular Weight | 168.19 g/mol | [5] |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | (Inferred from general properties of similar compounds) |

Synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid: A Mechanistic Approach

The synthesis of 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process, with the core strategy involving the construction of the pyrazole ring via cyclocondensation. A plausible and efficient synthetic route is outlined below, drawing upon established methodologies for pyrazole synthesis.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrazole ring to reveal simpler starting materials. The key disconnection is the C-N bond formation, leading back to a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

Caption: Retrosynthetic analysis for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

Step-by-Step Synthesis Protocol

Step 1: Cyclocondensation to form Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate

This step involves the reaction of a tert-butylhydrazine with a suitable 1,3-dicarbonyl compound, such as ethyl 2,4-dioxobutanoate. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the stable pyrazole ring.

-

Reactants:

-

tert-Butylhydrazine hydrochloride

-

Ethyl 2,4-dioxobutanoate (or a suitable equivalent like ethyl ethoxymethyleneacetoacetate)

-

Base (e.g., sodium acetate, triethylamine)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve tert-butylhydrazine hydrochloride in the chosen solvent.

-

Add the base to neutralize the hydrochloride and generate the free hydrazine.

-

To this solution, add the 1,3-dicarbonyl compound dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux for several hours to drive the cyclization and dehydration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Causality: The choice of a 1,3-dicarbonyl compound with an ester group at one end and a keto group at the other directs the regioselectivity of the cyclization, leading to the desired 3-carboxylate pyrazole isomer. The use of a base is crucial to liberate the nucleophilic free hydrazine from its salt.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

-

Reactants:

-

Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate

-

Base (e.g., sodium hydroxide, lithium hydroxide)

-

Solvent (e.g., a mixture of water and a water-miscible organic solvent like methanol or ethanol)

-

Acid (e.g., hydrochloric acid) for neutralization

-

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

After completion, cool the reaction mixture and carefully acidify with the acid until the pH is acidic.

-

The product, 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Causality: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Caption: Synthetic workflow for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

Applications in Research and Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[1][3] 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The carboxylic acid functionality allows for the straightforward synthesis of a wide range of derivatives, including amides, esters, and other functional groups. This enables the exploration of the structure-activity relationship (SAR) of pyrazole-based compounds in various biological assays.

-

Potential as an Intermediate for:

-

Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant anticancer activity by targeting various cellular pathways.[1]

-

Anti-inflammatory Drugs: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antimicrobial Agents: Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[2][4]

-

While specific biological activity data for 1-(tert-butyl)-1H-pyrazole-3-carboxylic acid itself is not extensively reported in publicly available literature, its structural features make it a highly attractive starting material for the development of novel therapeutic agents in these areas.

Conclusion

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined structure, accessible synthesis, and the presence of a modifiable carboxylic acid group make it an ideal starting point for the creation of diverse compound libraries. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new and effective therapeutic agents.

References

-

PubChem. 1H-Pyrazole-3-carboxylic acid, butyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Tóth, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3423. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149. [Link]

-

Çetin, A., & Kantar, C. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 849-860. [Link]

-

U.S. Environmental Protection Agency. 1H-Pyrazole-3-carboxylic acid, butyl ester. [Link]

-

El-Adl, K., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1494. [Link]

-

Kumar, V., & Sharma, P. (2018). Current status of pyrazole and its biological activities. Beni-Suef University Journal of Basic and Applied Sciences, 7(1), 39-51. [Link]

-

Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 640-645. [Link]

-

Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(2), 59-67. [Link]

-

Ali, M. A., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 078. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 4(10), 1079-1096. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 942508-00-1|1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 942508-00-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, registered under CAS number 942508-00-1, is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous approved pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its potential applications in research and drug development, based on the characteristics of the pyrazole carboxylic acid class. While specific experimental data for this particular molecule is limited in publicly available literature, this document aims to provide a valuable resource by contextualizing its properties and potential utility.

Chemical Identity and Structure

The structural foundation of this molecule is a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the pyrazole ring. This core is substituted with a tert-butyl group at the N1 position and a carboxylic acid group at the C3 position. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the compound's pharmacokinetic profile, potentially enhancing its metabolic stability and cell membrane permeability. The carboxylic acid group provides a handle for further chemical modifications and can participate in crucial intermolecular interactions, such as hydrogen bonding with biological targets.

Molecular Formula: C₈H₁₂N₂O₂

Molecular Weight: 168.19 g/mol [3]

Synonyms:

-

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

Diagram 1: Chemical Structure of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

Caption: 2D structure of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO and methanol. Water solubility is expected to be low. | Inferred |

| pKa | Not available. The carboxylic acid proton is expected to be acidic. | - |

Synthesis and Reactivity

While a specific, detailed synthetic protocol for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid was not found in the searched literature, its synthesis can be conceptually designed based on established methods for constructing pyrazole carboxylic acids. A plausible synthetic route would involve the condensation of a β-ketoester with tert-butylhydrazine, followed by hydrolysis of the resulting ester.

Diagram 2: Conceptual Synthetic Pathway

Caption: A plausible synthetic route to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.

The carboxylic acid moiety allows for a range of chemical transformations, including esterification, amidation, and reduction, providing a versatile platform for the synthesis of derivative libraries for screening in drug discovery programs. The pyrazole ring itself is generally stable to many reaction conditions but can undergo electrophilic substitution, typically at the C4 position.

Potential Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2] The title compound, as a member of the pyrazole carboxylic acid family, holds potential in several therapeutic areas.

-

As a Building Block: The primary and most immediate application for this compound is as a versatile building block in the synthesis of more complex molecules. The carboxylic acid functionality serves as a key attachment point for various pharmacophores, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

-

Potential Biological Activity: While no specific biological data for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid has been reported, related pyrazole derivatives have shown significant activity. For instance, some pyrazole-based compounds have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of a tert-butyl group and a carboxylic acid on the pyrazole ring could confer unique pharmacological properties.

Diagram 3: Workflow for Investigating Biological Activity

Caption: A typical workflow for exploring the therapeutic potential of a novel chemical entity.

Safety and Handling

Based on available safety data for similar compounds, 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid should be handled with care in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are strongly recommended when handling this compound.

Spectroscopic Data

While specific spectra are not publicly available, suppliers indicate the availability of spectroscopic data such as ¹H NMR, IR, and Mass Spectrometry for this compound. Researchers should obtain and interpret this data to confirm the identity and purity of their samples before use.

Conclusion

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (CAS 942508-00-1) is a valuable chemical entity for researchers and drug development professionals. Its pyrazole core, substituted with a bulky tert-butyl group and a reactive carboxylic acid, makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. While a detailed experimental characterization of this specific molecule is lacking in the current literature, its structural features suggest it is a promising starting point for the development of new chemical probes and drug candidates. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its biological activity profile.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, butyl ester | C8H12N2O2 | CID 183571. PubChem. Available at: [Link]

-

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for ensuring purity, understanding reactivity, and predicting biological activity. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental rationale and data interpretation.

Molecular Structure and Spectroscopic Overview

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol ) possesses a unique combination of a bulky tert-butyl group, a pyrazole ring, and a carboxylic acid functionality.[1] Each of these components imparts distinct and predictable signatures in various spectroscopic techniques. A holistic approach, integrating data from NMR, IR, and MS, is crucial for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Rationale: A standard ¹H NMR experiment is conducted by dissolving the sample in a deuterated solvent, typically CDCl₃ or DMSO-d₆, to avoid solvent signal interference. A high-field instrument (e.g., 400 MHz) is preferable for better signal dispersion and resolution.

Data Interpretation and Key Insights:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.6 | Singlet | 9H | tert-Butyl (C(CH₃)₃) | The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons for coupling. The upfield shift is characteristic of aliphatic protons. |

| ~6.8 | Doublet | 1H | Pyrazole H4 | This signal corresponds to the proton at the 4-position of the pyrazole ring. It appears as a doublet due to coupling with the H5 proton. |

| ~7.8 | Doublet | 1H | Pyrazole H5 | The proton at the 5-position of the pyrazole ring is typically shifted further downfield compared to H4 due to the influence of the adjacent carboxylic acid group. It appears as a doublet from coupling with the H4 proton. |

| >10 | Broad Singlet | 1H | Carboxylic Acid (COOH) | The acidic proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent-dependent, and it can be confirmed by D₂O exchange. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR provides information about the carbon framework of the molecule.

Experimental Rationale: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, where each unique carbon atom appears as a single line. The choice of solvent and instrument frequency follows the same principles as for ¹H NMR.

Data Interpretation and Key Insights:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~30 | tert-Butyl (C(CH₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |

| ~60 | tert-Butyl (C(CH₃)₃) | The quaternary carbon of the tert-butyl group. |

| ~110 | Pyrazole C4 | The carbon atom at the 4-position of the pyrazole ring. |

| ~135 | Pyrazole C5 | The carbon atom at the 5-position of the pyrazole ring. |

| ~145 | Pyrazole C3 | The carbon atom at the 3-position, attached to the carboxylic acid. |

| >165 | Carboxylic Acid (COOH) | The carbonyl carbon of the carboxylic acid group, which is significantly deshielded and appears at a characteristic downfield position. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule by detecting the vibrations of chemical bonds.

Experimental Rationale: The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film. The key is to obtain a spectrum with good signal-to-noise ratio to clearly identify characteristic absorption bands.

Data Interpretation and Key Insights:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of the carboxyl group exhibits a very broad absorption due to hydrogen bonding.[2] |

| ~2970 | C-H stretch | tert-Butyl | Characteristic stretching vibrations of the C-H bonds in the tert-butyl group. |

| 1680-1710 | C=O stretch | Carboxylic Acid | The carbonyl group of the carboxylic acid shows a strong absorption in this region.[3] The exact position is influenced by hydrogen bonding. |

| ~1550 | C=N stretch | Pyrazole Ring | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |

| 1210-1320 | C-O stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[3] |

| ~900 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the O-H bond in the carboxylic acid dimer.[3] |

The presence of a very broad O-H stretch combined with a strong C=O stretch is a definitive indicator of a carboxylic acid functional group.[2][3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Experimental Rationale: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, which allows for the observation of the molecular ion. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Data Interpretation and Key Insights:

-

Molecular Ion (M+H)⁺: In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated species, [C₈H₁₂N₂O₂ + H]⁺, with a calculated m/z of 169.0977. The detection of this ion confirms the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. A common fragmentation pathway would be the loss of the tert-butyl group ([M - 57]⁺), resulting in a fragment ion at m/z 112. This fragmentation is driven by the stability of the resulting tert-butyl cation. Another potential fragmentation is the loss of the carboxylic acid group ([M - 45]⁺), leading to a fragment at m/z 124.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a process of integrating data from multiple spectroscopic techniques.

Sources

A Comprehensive Technical Guide to the Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Among its myriad of derivatives, the pyrazole-3-carboxylic acid scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these activities, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies, diverse pharmacological profiles—including antimicrobial, anticancer, anti-inflammatory, and antiviral actions—and the critical structure-activity relationships that govern efficacy. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols, quantitative comparisons, and mechanistic pathway visualizations to serve as a comprehensive resource for harnessing the therapeutic potential of this versatile chemical scaffold.

Chapter 1: The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Pyrazole Ring System

First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic compound whose derivatives have become indispensable in pharmacology.[1] The unique electronic configuration and structural attributes of the pyrazole nucleus allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. Its presence in commercially successful drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores its pharmacological importance.[2]

Physicochemical Properties and Rationale for "Privileged" Status

The pyrazole-3-carboxylic acid moiety combines the aromatic stability of the pyrazole ring with the versatile reactivity of a carboxylic acid group. This combination offers several advantages in drug design:

-

Structural Rigidity: The planar pyrazole ring provides a rigid scaffold, which helps in orienting substituents in a well-defined three-dimensional space for optimal interaction with biological targets.

-

Hydrogen Bonding Capability: The ring nitrogens and the carboxylic acid group can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors.

-

Modulation of Physicochemical Properties: The carboxylic acid group can be readily converted into esters, amides, or other derivatives, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.[3][4]

This inherent versatility and proven track record in yielding potent and selective modulators of various biological targets are why the scaffold is considered "privileged."

Chapter 2: Synthetic Strategies for Pyrazole-3-Carboxylic Acid Derivatives

The synthesis of the pyrazole core is well-established, with the most common methods involving the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5]

Key Synthetic Pathways

-

Cyclocondensation of Diketoesters: A prevalent method involves the reaction of a 1,3-diketoester with hydrazine hydrate. For instance, substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates react with hydrazine hydrate in the presence of glacial acetic acid to yield ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[3]

-

From Hydrazone Dianions: A one-pot cyclization of hydrazone dianions with diethyl oxalate can afford pyrazole-3-carboxylates in good yields.[2]

-

Multi-Component Reactions: Modern approaches utilize multi-component reactions to construct the pyrazole ring with high efficiency and atom economy, often under green conditions such as microwave or ultrasound irradiation.[6]

Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a representative synthesis via the cyclocondensation pathway. The choice of an ester as the carboxylic acid derivative is strategic, as it serves as a versatile intermediate for further derivatization to amides, hydrazides, or for hydrolysis to the free acid.

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate)

-

To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol), add a mixture of acetophenone (12.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise with stirring at 0-5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the resulting mixture into ice-cold water (200 mL) and acidify with dilute HCl to precipitate the intermediate.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 1,3-dicarbonyl compound.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the intermediate from Step 1 (2.2 g, 0.01 mol) in 30 mL of glacial acetic acid.

-

Add hydrazine hydrate (0.5 g, 0.01 mol) to the solution and reflux the mixture for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Characterization

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to ensure the self-validating nature of the protocol.

Chapter 3: Spectrum of Biological Activities

Pyrazole-3-carboxylic acid derivatives exhibit a wide array of pharmacological effects. This chapter details the most significant activities, their mechanisms, and the experimental frameworks for their evaluation.

Antimicrobial (Antibacterial & Antifungal) Activity

Numerous studies have demonstrated the potent antimicrobial properties of this scaffold.[2][3] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal pathogens.[2][6][7]

-

Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The specific mechanism is highly dependent on the nature and position of substituents on the pyrazole core.

-

Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (e.g., nitro, halogen) on the phenyl rings attached to the pyrazole core often enhances antimicrobial activity.[4][8] For instance, certain derivatives with nitro groups have shown selective activity against Bacillus cereus and Micrococcus luteus.[4]

Table 1: Representative Antibacterial Activity of Pyrazole-3-Carboxylic Acid Derivatives

| Compound ID | Test Organism | MIC (μg/mL) | Reference |

| Compound 3 | E. coli | 0.25 | [6] |

| Compound 4 | S. epidermidis | 0.25 | [6] |

| Compound 10 | B. cereus | 32 | [4] |

| Compound 10 | M. luteus | 128 | [4] |

-

Experimental Protocol: In-vitro Antimicrobial Screening (Agar Well Diffusion Method)

-

Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculate the plates with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Create uniform wells (6 mm diameter) in the agar using a sterile borer.

-

Add a fixed volume (e.g., 100 μL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.

-

Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

-

Anticancer Activity

The pyrazole scaffold is a cornerstone of modern oncology research, with derivatives targeting various cancer hallmarks.[9][10] Pyrazole-3-carboxylic acid derivatives have shown potent cytotoxic effects against numerous cancer cell lines, including those from breast, colon, lung, and leukemia.[11][12][13]

-

Mechanism of Action: The anticancer effects are often multifactorial, involving:

-

Kinase Inhibition: Many derivatives act as competitive inhibitors of ATP-binding sites on protein kinases crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[10][13][14]

-

Apoptosis Induction: Compounds can trigger programmed cell death by modulating cell cycle regulators like cyclin D1 and CDK2, leading to cell cycle arrest, often in the G1 phase.[13]

-

DNA Interaction: Some derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes.[10]

-

-

Signaling Pathway Visualization

Caption: Inhibition of key oncogenic pathways by pyrazole derivatives.

-

Experimental Protocol: MTT Assay for In-vitro Cytotoxicity

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Treat the cells with serial dilutions of the pyrazole derivative (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 2: Representative Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [10] |

| Compound 33/34 | Various | < 23.7 | CDK2 Inhibition | [10] |

| Compound 59 | HepG2 (Liver) | 2.0 | DNA Binding | [10] |

| Compound 49 | - | 0.26 / 0.20 | EGFR / HER-2 Kinase | [12] |

Anti-inflammatory Activity

The role of pyrazoles as anti-inflammatory agents is well-documented, with Celecoxib being a prime example.[15] Pyrazole-3-carboxylic acid derivatives have shown significant anti-inflammatory effects, often by inhibiting the cyclooxygenase (COX) enzymes.[16][17]

-

Mechanism of Action: The primary mechanism is the inhibition of COX-1 and/or COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15] Some derivatives exhibit selectivity for COX-2, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[13][15]

-

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Select healthy adult rats (e.g., Wistar or Sprague-Dawley) and divide them into groups (n=6 per group): control, standard (e.g., Indomethacin), and test groups for different doses of the pyrazole derivative.

-

Administer the test compounds or standard drug orally or intraperitoneally 1 hour before inducing inflammation. The control group receives the vehicle only.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce localized edema.

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

-

Antiviral Activity

Recent research has highlighted the potential of pyrazole-3-carboxylic acid derivatives as potent antiviral agents, particularly against flaviviruses.[18][19]

-

Mechanism of Action: A key target for these derivatives is the viral protease, an enzyme essential for processing the viral polyprotein into functional viral proteins required for replication. For example, derivatives have been developed as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease.[18][19][20][21]

-

SAR Insights: Structure-activity relationship studies have shown that substituents on the carboxylic acid and at the C5 position of the pyrazole ring are critical for potent protease inhibition.[19][21] Eliminating bulky, hydrophobic moieties has been shown to increase the drug-likeness of these compounds.[18][20]

Table 3: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus (DENV-2)

| Assay Type | Parameter | Value (µM) | Reference |

| Reporter Gene Assay | EC₅₀ | Down to 2.2 | [18][20] |

| Antiviral Activity Assay | EC₅₀ | Down to 4.1 | [18][20] |

| Biochemical Assay (DENV Protease) | IC₅₀ | 7.9 | [19] |

-

Experimental Workflow Visualization

Caption: High-throughput screening workflow for antiviral pyrazole derivatives.

Chapter 4: Structure-Activity Relationship (SAR) and Drug Design

Understanding the SAR is crucial for optimizing the potency and selectivity of pyrazole-3-carboxylic acid derivatives.

-

Influence of Substituents:

-

N1-Position: Substitution at the N1 position with aryl groups, such as a 2,4-dichlorophenyl ring, is often critical for high affinity, particularly for receptor antagonists.[22]

-

C3-Position: The carboxylic acid at C3 is a key interaction point. Its conversion to amides or esters can modulate activity and pharmacokinetic properties. For cannabinoid receptor antagonists, a piperidinyl carboxamide at this position was found to be important.[22]

-

C5-Position: A substituted phenyl ring at the C5 position is a common feature in potent derivatives, contributing to hydrophobic interactions within the binding pocket.[22]

-

-

Logical Relationship Diagram

Caption: Key structural determinants of biological activity.

Chapter 5: Future Perspectives and Conclusion

The pyrazole-3-carboxylic acid scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Future research will likely focus on:

-

Novel Therapeutic Targets: Exploring the activity of these derivatives against emerging targets in neurodegenerative diseases, metabolic disorders, and rare infectious diseases.

-

Hybrid Molecules: Designing hybrid molecules that combine the pyrazole-3-carboxylic acid core with other pharmacophores to achieve multi-target activity, such as dual COX/5-LOX inhibitors for inflammation or kinase/HDAC inhibitors for cancer.[9]

-

Advanced Drug Delivery: Developing novel formulations and drug delivery systems to improve the bioavailability and targeted delivery of promising lead compounds.

References

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | Request PDF. ResearchGate. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. [Link]

-

Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

Collection - Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Figshare. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Research International. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Discovery Today. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV. Semantic Scholar. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

Sources

- 1. One moment, please... [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tert-Butyl Pyrazole Scaffold: A Keystone for Next-Generation Pharmacological Agents

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold for engaging a wide array of biological targets.[1][2] The strategic incorporation of a tert-butyl group onto this scaffold introduces significant steric bulk and lipophilicity, profoundly influencing the compound's pharmacokinetic and pharmacodynamic profile. This modification can enhance binding affinity, improve selectivity, and modulate metabolic stability, making tert-butyl pyrazole derivatives a highly attractive class of compounds for modern drug discovery. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds, offering field-proven insights for researchers in oncology, inflammation, and neurodegenerative diseases.

The Strategic Advantage of the Tert-Butyl Moiety

In drug design, the tert-butyl group is more than a simple lipophilic appendage; it is a strategic tool for molecular architecture. Its tetrahedral geometry and substantial volume exert a powerful steric influence, which can be leveraged to:

-

Enforce Specific Conformations: By restricting bond rotation, the tert-butyl group can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein.

-

Enhance Target Selectivity: The bulkiness of the group can prevent the molecule from fitting into the binding pockets of off-target proteins, thereby reducing side effects. This is particularly crucial in kinase inhibitor design, where selectivity across a highly homologous family of enzymes is paramount.[3][4]

-

Block Metabolic Attack: The C-H bonds of a tert-butyl group are sterically hindered and less susceptible to enzymatic oxidation by cytochrome P450 enzymes, often improving the metabolic stability and half-life of a drug candidate.

The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] This arrangement creates a unique electronic distribution and provides vectors for hydrogen bonding that are critical for molecular recognition at the active sites of enzymes and receptors.[1] When combined, the steric influence of the tert-butyl group and the versatile binding capabilities of the pyrazole core create a powerful synergy for developing potent and selective pharmacological agents.

Synthetic Pathways: From Precursors to Core Scaffold

The construction of the tert-butyl pyrazole scaffold generally relies on well-established cyclocondensation reactions. The most common and robust method involves the reaction of a β-diketone bearing a tert-butyl group with a hydrazine derivative.[5][6]

General Synthetic Workflow

The synthesis typically begins with the Claisen condensation to form the requisite 1,3-dicarbonyl intermediate, which is then cyclized to form the pyrazole ring.

Caption: General workflow for tert-butyl pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

This protocol describes a standard laboratory procedure for synthesizing a model tert-butyl pyrazole compound, adapted from established methods.[5][7]

Materials:

-

2,2,6,6-Tetramethyl-3,5-heptanedione (tert-butyl β-diketone)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (10.0 g, 54.3 mmol) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 mL, 60.0 mmol) dropwise at room temperature.

-

Acidification & Reflux: After the addition is complete, slowly add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude 3,5-di-tert-butyl-1H-pyrazole can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel to yield a white crystalline solid.

Self-Validation: The identity and purity of the final compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The expected ¹H NMR spectrum will show characteristic peaks for the tert-butyl protons and the pyrazole ring protons.

Pharmacological Applications and Mechanisms of Action

Tert-butyl pyrazole compounds have demonstrated significant potential across several key therapeutic areas. Their efficacy is often rooted in the inhibition of critical enzymes that drive disease pathology.

A. Oncology: Precision Targeting of Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[3][4] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[8][9]

The tert-butyl group plays a pivotal role by interacting with hydrophobic pockets within the ATP-binding site of kinases, often enhancing both potency and selectivity. For instance, in the development of p38 MAP kinase inhibitors, a key target in inflammatory diseases and cancer, the pyrazole core serves as a central scaffold to position aromatic groups optimally within the ATP binding site.[10] The addition of bulky groups like tert-butyl can be used to probe and exploit specific sub-pockets, leading to improved inhibitor performance.

Key Kinase Targets for Pyrazole Derivatives:

-

p38 MAP Kinase: Involved in cellular responses to stress and cytokines.[10]

-

Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer.[11]

-

HER-2: Overexpressed in a subset of breast cancers.[11]

-

Aurora-A Kinase: A critical regulator of mitosis, often dysregulated in cancer.[11]

Caption: Inhibition of the MAP Kinase pathway by pyrazole compounds.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Target Kinase(s) | Cell Line | IC₅₀ / Activity | Reference |

| Pyrazole Sulfonamide Hybrids | Not Specified | SW-620 (Colon) | 3.27 µM | [12] |

| Oxime-linked Pyrazoles | Not Specified | A549 (Lung) | 0.28 µM | [11] |

| 3,5-diphenyl-1H-pyrazole | Not Specified | CFPAC-1 (Pancreatic) | 61.7 µM | [5][7] |

| Pyrazolo-Triazolo-Pyridine | EGFR / HER-2 | EGFR | 0.26 µM | [11] |

| Pyrazolo-Triazolo-Pyridine | EGFR / HER-2 | HER-2 | 0.20 µM | [11] |

B. Anti-Inflammatory Agents: Targeting COX Enzymes

The tert-butyl group can contribute to the selectivity of COX-2 inhibition. The active site of COX-2 contains a larger hydrophobic side pocket compared to COX-1. Bulky substituents like a tert-butyl group can be designed to fit into this side pocket, leading to preferential inhibition of COX-2 and sparing COX-1, which is crucial for maintaining gastric mucosal integrity. This selectivity can significantly reduce the gastrointestinal side effects associated with non-selective NSAIDs.

C. Neurodegenerative Diseases: An Emerging Frontier

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuron loss and protein aggregation.[2][15] Emerging research has highlighted the potential of pyrazole derivatives in this challenging therapeutic area.[16] Their mechanisms of action are multi-faceted and include:

-

Inhibition of Monoamine Oxidase (MAO): MAO-B inhibitors are used in Parkinson's therapy to prevent the breakdown of dopamine. Pyrazoline derivatives have shown promise as potent and selective MAO inhibitors.[17]

-

Inhibition of Acetylcholinesterase (AChE): AChE inhibitors are a frontline treatment for Alzheimer's disease. Biphenyl pyrazole scaffolds have been identified as dual inhibitors of both AChE and tau protein aggregation.[18]

-

Modulation of Protein Aggregation: Curcumin-pyrazole derivatives have been shown to inhibit the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[15]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol provides a standardized method for assessing the cytotoxic effects of newly synthesized tert-butyl pyrazole compounds on cancer cell lines.[5][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-468, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates, multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tert-butyl pyrazole compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The tert-butyl pyrazole scaffold represents a validated and highly promising platform for the development of novel therapeutics. The strategic incorporation of the tert-butyl group provides a powerful tool to enhance potency, selectivity, and metabolic stability. While significant progress has been made in oncology and anti-inflammatory research, the application of these compounds in neurodegenerative diseases is a rapidly growing field with immense potential.

Future research should focus on exploring multi-target ligands, where a single tert-butyl pyrazole derivative is designed to interact with multiple nodes in a disease pathway. Furthermore, advanced formulation strategies will be crucial to overcome any potential bioavailability challenges associated with these lipophilic compounds. As our understanding of disease biology deepens, the rational design of sophisticated tert-butyl pyrazole derivatives will undoubtedly lead to the discovery of next-generation medicines for our most challenging health conditions.

References

- Cetin, B. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.

- Cetin, B. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. BenchChem.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.

- Molecules. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.

- MDPI. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.